![molecular formula C17H14F2O4 B15241626 (2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid](/img/structure/B15241626.png)
(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a difluoromethoxy and a methoxy group attached to a phenyl ring, along with a phenylprop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)-3-methoxybenzaldehyde and phenylacetic acid.
Condensation Reaction: The key step involves a condensation reaction between 4-(difluoromethoxy)-3-methoxybenzaldehyde and phenylacetic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the corresponding chalcone intermediate.
Oxidation: The chalcone intermediate is then subjected to an oxidation reaction using an oxidizing agent such as potassium permanganate or hydrogen peroxide to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents.
Substitution: Reagents such as nitric acid, bromine, and sulfuric acid are used for electrophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro, bromo, and sulfonic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as anti-inflammatory, antioxidant, and antimicrobial activities, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets and pathways makes it a promising compound for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of materials with specific properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of difluoromethoxy and methoxy groups enhances its binding affinity and specificity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[4-(Methoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid: Lacks the difluoromethoxy group.
(2E)-3-[4-(Difluoromethoxy)-3-hydroxyphenyl]-2-phenylprop-2-enoic acid: Contains a hydroxy group instead of a methoxy group.
(2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enal: Contains an aldehyde group instead of a carboxylic acid group.
Uniqueness
The presence of both difluoromethoxy and methoxy groups in (2E)-3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid imparts unique chemical and biological properties. These functional groups enhance its reactivity and binding affinity, making it distinct from similar compounds.
Properties
Molecular Formula |
C17H14F2O4 |
|---|---|
Molecular Weight |
320.29 g/mol |
IUPAC Name |
(E)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-2-phenylprop-2-enoic acid |
InChI |
InChI=1S/C17H14F2O4/c1-22-15-10-11(7-8-14(15)23-17(18)19)9-13(16(20)21)12-5-3-2-4-6-12/h2-10,17H,1H3,(H,20,21)/b13-9+ |
InChI Key |
XYTPLKCHYHAXDC-UKTHLTGXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C2=CC=CC=C2)/C(=O)O)OC(F)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-4-amine](/img/structure/B15241544.png)

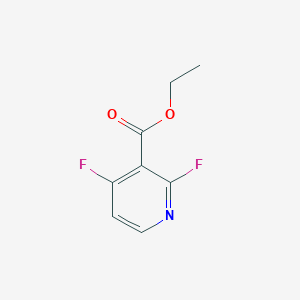
![6-Fluoro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15241557.png)
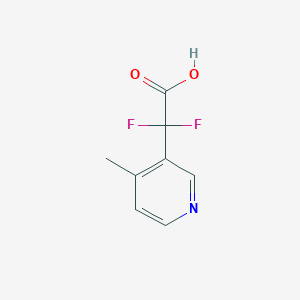
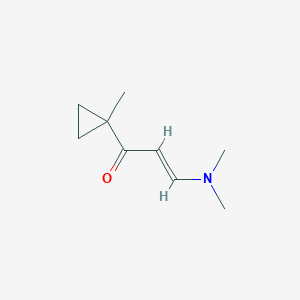
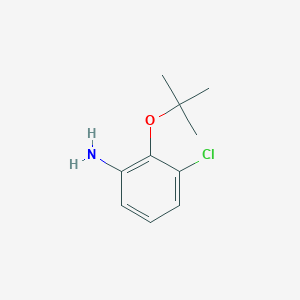

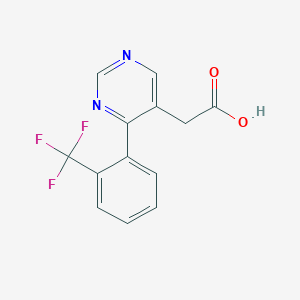
![tert-Butyl 2-amino-1H,4H,4aH,5H,6H,7H,8H,8aH-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B15241584.png)
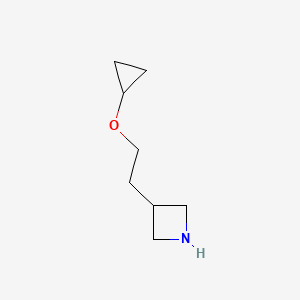
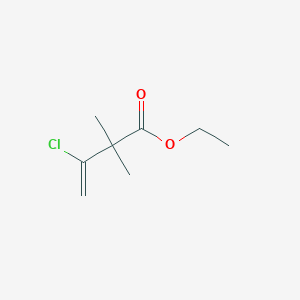
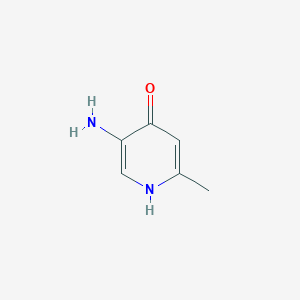
![1-[(4-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15241608.png)
